2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide
CAS No.: 898411-93-3
Cat. No.: VC7103824
Molecular Formula: C22H24N2O5
Molecular Weight: 396.443
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898411-93-3 |
|---|---|
| Molecular Formula | C22H24N2O5 |
| Molecular Weight | 396.443 |
| IUPAC Name | 2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C22H24N2O5/c1-3-28-14-13-24-12-11-16-17(22(24)26)7-6-10-19(16)29-15-21(25)23-18-8-4-5-9-20(18)27-2/h4-12H,3,13-15H2,1-2H3,(H,23,25) |
| Standard InChI Key | PDDDOWVNARAVKX-UHFFFAOYSA-N |
| SMILES | CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CC=C3OC |
Introduction
Synthesis
The synthesis of such compounds typically involves several key steps, including the formation of the isoquinoline core and the attachment of the ethoxyethyl and acetamide moieties. Techniques such as chromatography are often used for purification.
Biological Activity and Potential Applications
Isoquinoline derivatives are known for their diverse biological activities, including potential anti-inflammatory, anticancer, and neuroprotective effects. While specific data on 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide is not available, related compounds have shown promising results in these areas.
Anti-Inflammatory Activity
Some isoquinoline derivatives have been studied for their anti-inflammatory properties, often through inhibition of enzymes like 5-lipoxygenase (5-LOX) .
Anticancer Activity
Other compounds in this class have demonstrated antimitotic activity against human tumor cells, suggesting potential applications in cancer therapy .
Research Findings and Data
Given the lack of specific data on 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide, we can look at related compounds for insights into their biological activities and synthesis methods.
Synthesis Methods
| Compound | Synthesis Steps | Purification Techniques |
|---|---|---|
| Related Isoquinoline Derivatives | Formation of isoquinoline core, attachment of ethoxyethyl and acetamide moieties | Chromatography |
| N-cyclohexyl-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide | Modification of isoquinoline derivatives | Controlled reaction conditions |
Biological Activities
| Compound | Biological Activity | Potential Applications |
|---|---|---|
| Isoquinoline Derivatives | Anti-inflammatory, anticancer | Therapeutic applications |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Anti-inflammatory (5-LOX inhibition) | Potential 5-LOX inhibitor |
| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Anticancer (antimitotic activity) | Cancer therapy |
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